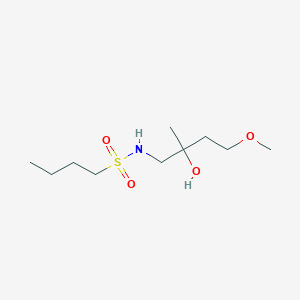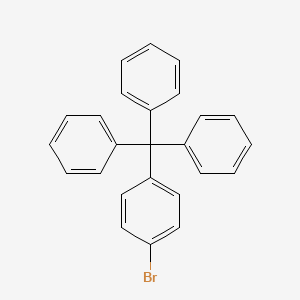![molecular formula C23H30N2O4S B2670156 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 922049-79-4](/img/structure/B2670156.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound with the molecular formula C24H31N3O5S. It belongs to the class of sulfonamides and contains a benzoxazepin ring system. The compound is characterized by its unique structure, which includes both a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepin moiety .
For more information, you can explore the compound’s availability and pricing on Molport . Additionally, other related compounds with similar structures are also available from various suppliers. Keep in mind that the synthesis and characterization of this compound may vary depending on the specific research context. 🧪🔬
Scientific Research Applications
Synthesis and Structural Analysis
- The compound's synthesis has been explored in various contexts. For example, Sapegin et al. (2018) investigated the synthesis of [1,4]oxazepine-based primary sulfonamides, demonstrating their strong inhibition of human carbonic anhydrases, important for therapeutic applications (Sapegin, A., et al., 2018).
- Petrovskii et al. (2017) detailed the synthesis of dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1,4]oxazepine-1,2-dicarboxylate, which demonstrates strong blue emission, indicating potential for photodynamic therapy applications (Petrovskii, P. P., et al., 2017).
Therapeutic Applications and Biological Interactions
- The compound has been studied for its potential in treating various medical conditions. For example, Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, M., et al., 2020).
- In another study, Cory et al. (1991) utilized a similar tetrazolium compound in a microculture assay for in vitro cell growth, indicating its utility in cellular pharmacology and biology research (Cory, A. H., et al., 1991).
Chemical Properties and Interactions
- The chemical properties of related compounds have been extensively studied. For instance, Babazadeh et al. (2016) reported on the eco-friendly synthesis of malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives, indicating the compound's versatility in synthesis (Babazadeh, M., et al., 2016).
- Khodairy et al. (2016) explored the use of 4-Toluenesulfonamide in the synthesis of novel triazepines, pyrimidines, and azoles, showcasing the compound's role in developing new chemical entities (Khodairy, A., et al., 2016).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-7-10-25-19-9-8-18(13-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-12-16(3)15(2)11-17(21)4/h8-9,11-13,24H,7,10,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTJXEVTNQTQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide](/img/structure/B2670077.png)


![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2670080.png)
![(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2670083.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2670087.png)



![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)


